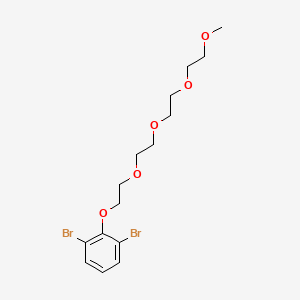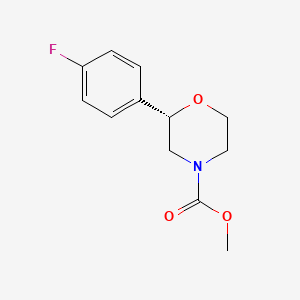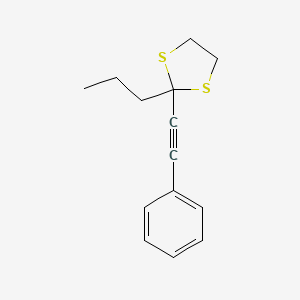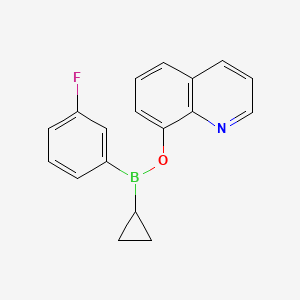
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is a complex peptide compound composed of cysteine and phenylalanine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The phenyl groups in phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral to slightly basic conditions.
Substitution: Electrophiles like nitronium ion (NO2+) in acidic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified phenylalanine residues with various substituents.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism by which L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine exerts its effects involves interactions with various molecular targets. The cysteine residues can form disulfide bonds, influencing protein structure and function. The phenylalanine residues contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.
S-Phenyl-L-cysteine: Contains a phenyl group attached to a cysteine residue.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is unique due to its combination of multiple cysteine and phenylalanine residues, providing a distinct set of chemical and biological properties. This complexity allows for more diverse interactions and applications compared to simpler peptides.
Properties
CAS No. |
918412-70-1 |
|---|---|
Molecular Formula |
C27H35N5O6S3 |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6S3/c28-18(13-39)23(33)31-21(14-40)26(36)30-19(11-16-7-3-1-4-8-16)24(34)29-20(12-17-9-5-2-6-10-17)25(35)32-22(15-41)27(37)38/h1-10,18-22,39-41H,11-15,28H2,(H,29,34)(H,30,36)(H,31,33)(H,32,35)(H,37,38)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
SWHNEKXYMMNLTI-YFNVTMOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
